

what are the chemical properties of (3-Bromo-2-fluorophenyl)methanol

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Compound of Interest

Compound Name: (3-Bromo-2-fluorophenyl)methanol

Cat. No.: B151456

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An In-depth Technical Guide to (3-Bromo-2-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2-fluorophenyl)methanol is a halogenated aromatic alcohol. The presence of both bromine and fluorine atoms on the phenyl ring, ortho and meta to the hydroxymethyl group, imparts unique electronic properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of **(3-Bromo-2-fluorophenyl)methanol** are summarized below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its behavior in various solvent systems.

Property	Value	Source
CAS Number	261723-32-4	[1]
Molecular Formula	C ₇ H ₆ BrFO	[1]
Molecular Weight	205.02 g/mol	[1]
Melting Point	36.0 to 40.0 °C	[1]
Boiling Point	263.2 ± 25.0 °C (Predicted)	[1]
Density	1.658 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	13.80 ± 0.10 (Predicted)	[1]
Appearance	White solid	[1]
Storage	Sealed in dry, Room Temperature	[1]

Synthesis and Reactivity

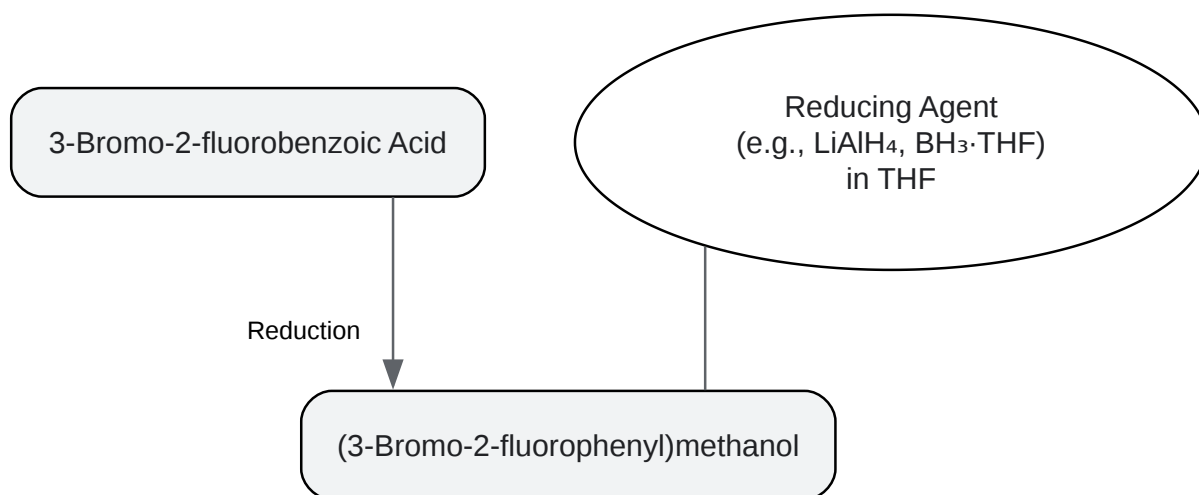
Synthesis

The primary route for the synthesis of **(3-Bromo-2-fluorophenyl)methanol** involves the reduction of the corresponding carboxylic acid or its ester derivative. A common laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Reduction of 3-Bromo-2-fluorobenzoic Acid

- **Reaction Setup:** A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of 3-bromo-2-fluorobenzoic acid in anhydrous tetrahydrofuran (THF).
- **Reduction:** The solution is cooled to 0 °C in an ice bath. A solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) in THF, is added dropwise via the dropping funnel under a nitrogen atmosphere.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

- Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute acid solution at 0 °C.
- Workup: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure **(3-Bromo-2-fluorophenyl)methanol**.



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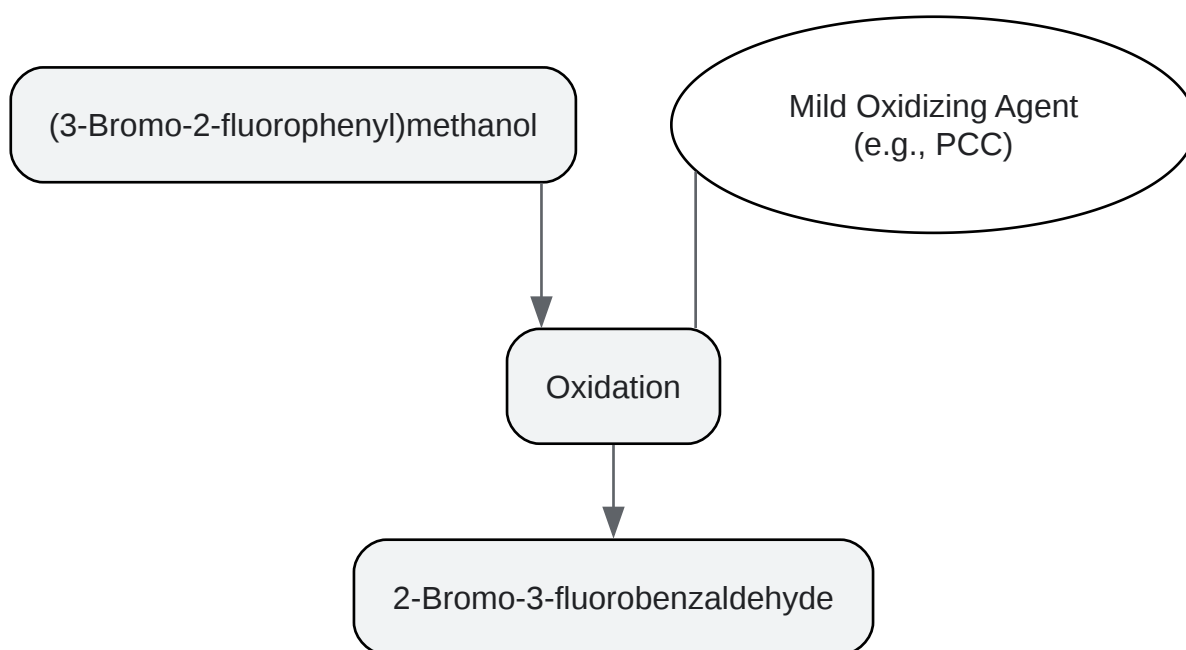
Caption: Synthesis of **(3-Bromo-2-fluorophenyl)methanol** via reduction.

Reactivity

(3-Bromo-2-fluorophenyl)methanol exhibits reactivity characteristic of a primary benzylic alcohol. The electron-withdrawing nature of the halogen substituents can influence the reactivity of the aromatic ring and the hydroxyl group.

- Oxidation: The primary alcohol functional group can be oxidized to the corresponding aldehyde, 2-bromo-3-fluorobenzaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).^[1] Stronger oxidizing agents can lead to the formation of the corresponding carboxylic acid.

- **Esterification and Etherification:** The hydroxyl group can readily undergo esterification with carboxylic acids or acyl halides and etherification with alkyl halides under appropriate conditions.
- **Substitution Reactions:** The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups. This makes it a versatile building block in the synthesis of more complex molecules.



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Caption: Oxidation of **(3-Bromo-2-fluorophenyl)methanol** to the corresponding aldehyde.

Safety and Handling

(3-Bromo-2-fluorophenyl)methanol is classified as an irritant.^[1] Therefore, appropriate safety precautions must be observed during its handling and use.

- **Personal Protective Equipment (PPE):** Wear standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - In case of skin contact: Immediately wash with plenty of soap and water.
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - If inhaled: Move the person into fresh air and keep comfortable for breathing.
 - If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

(3-Bromo-2-fluorophenyl)methanol is a key synthetic intermediate with well-defined chemical properties. Its versatile reactivity, stemming from the presence of the hydroxyl group and the halogenated aromatic ring, makes it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules. Adherence to proper experimental and safety protocols is essential when working with this compound.

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References

- 1. (3-bromo-2-fluorophenyl)methanol CAS#: 261723-32-4 [m.chemicalbook.com]
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